REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CN(C)C(CCCC1C=C2C(=CC=1)N(CCC)C=C2C[C:33]1[CH:41]=[CH:40][C:36]([C:37]([OH:39])=[O:38])=[CH:35][C:34]=1[O:42][CH3:43])=O.CI>O1CCCC1>[CH3:43][O:42][C:34]1[CH:35]=[C:36]([CH:40]=[CH:41][CH:33]=1)[C:37]([OH:39])=[O:38]
|
Name
|
|
Quantity
|
2.92 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
4-[5-[3-(dimethylcarbamoyl)propyl]-1-propylindol-3-ylmethyl]-3-methoxybenzoic acid
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)CCCC=1C=C2C(=CN(C2=CC1)CCC)CC1=C(C=C(C(=O)O)C=C1)OC)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.71 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warmed to -30°
|
Type
|
STIRRING
|
Details
|
stirred for 45 min
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated ammonium chloride (100 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned between ethyl acetate and saturated ammonium chloride
|
Type
|
WASH
|
Details
|
The organic phase was washed (saturated ammonium chloride, water)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in saturated sodium bicarbonate
|
Type
|
WASH
|
Details
|
The solution was washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (MgSO4) The solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with hexane
|
Type
|
CUSTOM
|
Details
|
vacuum dried at 40° for 18 hr
|
Duration
|
18 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 222.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |